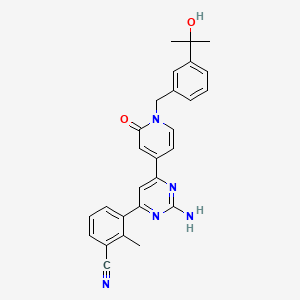
5-Fluorouracil-13C4,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorouracil-13C4,15N2 is a labeled analogue of 5-Fluorouracil, a well-known antitumor agent. This compound is marked with isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in tracing and quantification studies . 5-Fluorouracil itself is an analogue of uracil and is widely used in cancer treatment due to its ability to inhibit thymidylate synthetase, thereby affecting pyrimidine synthesis .
Preparation Methods
The synthesis of 5-Fluorouracil-13C4,15N2 involves the incorporation of stable isotopes into the 5-Fluorouracil molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the fluorine atom and form the final product . Industrial production methods often involve large-scale synthesis using similar routes but optimized for yield and purity .
Chemical Reactions Analysis
5-Fluorouracil-13C4,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds .
Scientific Research Applications
5-Fluorouracil-13C4,15N2 is extensively used in scientific research, particularly in:
Chemistry: As a tracer in reaction mechanisms and metabolic studies.
Biology: To study the metabolic pathways and interactions of 5-Fluorouracil in biological systems.
Medicine: In cancer research to understand drug metabolism and resistance mechanisms.
Industry: For the development of new pharmaceuticals and therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-Fluorouracil-13C4,15N2 is similar to that of 5-Fluorouracil. It inhibits thymidylate synthetase, leading to a depletion of intracellular deoxythymidine triphosphate (dTTP) pools. This disruption in pyrimidine synthesis results in DNA damage and apoptosis . The compound also affects RNA processing and protein synthesis, contributing to its antitumor effects .
Comparison with Similar Compounds
5-Fluorouracil-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
5-Fluorouracil: The non-labeled version, widely used in cancer treatment.
Capecitabine: An oral prodrug of 5-Fluorouracil, used in chemotherapy.
Tegafur: Another prodrug of 5-Fluorouracil, often used in combination therapies .
These compounds share similar mechanisms of action but differ in their pharmacokinetics and clinical applications.
Properties
Molecular Formula |
C4H3FN2O2 |
|---|---|
Molecular Weight |
136.035 g/mol |
IUPAC Name |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
GHASVSINZRGABV-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=O)[15NH][13C](=O)[15NH]1)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




pyrimidine-2,4-dione](/img/structure/B12398814.png)




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
